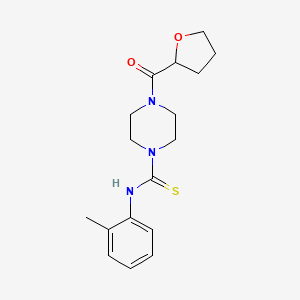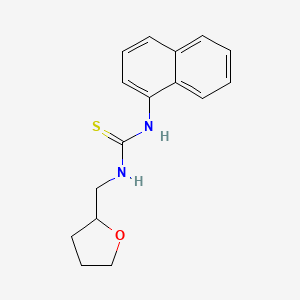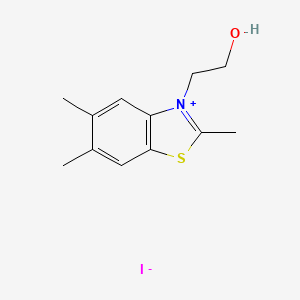![molecular formula C13H20ClO4P B3965237 diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965237.png)
diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate
Vue d'ensemble
Description
Diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate, also known as EA-2192 or Compound 2192, is a chemical compound that has been extensively studied for its potential use as a nerve agent antidote. This compound belongs to the class of organophosphorus compounds, which are known to have toxic effects on the nervous system. However, EA-2192 has been found to have unique properties that make it a promising candidate for further research.
Mécanisme D'action
Diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate works by binding to the active site of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. Nerve agents such as sarin and soman inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and overstimulation of the nervous system. This compound binds to the active site of acetylcholinesterase and prevents the nerve agent from binding, thereby protecting the nervous system from damage.
Biochemical and Physiological Effects:
This compound has been found to have minimal side effects on the body. It does not affect the cardiovascular system or cause respiratory depression. In addition, it does not have a significant effect on the levels of other neurotransmitters in the brain. However, it has been found to have a mild inhibitory effect on acetylcholinesterase, which may lead to a transient increase in acetylcholine levels.
Avantages Et Limitations Des Expériences En Laboratoire
Diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate has several advantages for use in lab experiments. It has a long duration of action, allowing for extended observation periods. In addition, it has minimal side effects on the body, making it a safe compound to use in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure this compound. In addition, further studies are needed to determine the optimal dosing regimen for this compound in humans. Finally, there is a need for more research on the long-term effects of this compound on the nervous system.
Applications De Recherche Scientifique
Diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate has been extensively studied for its potential use as a nerve agent antidote. It has been found to be effective in protecting against the toxic effects of nerve agents such as sarin and soman. In addition, this compound has been found to have a long duration of action, making it a promising candidate for use in emergency situations.
Propriétés
IUPAC Name |
(4-chlorophenyl)-di(propan-2-yloxy)phosphorylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClO4P/c1-9(2)17-19(16,18-10(3)4)13(15)11-5-7-12(14)8-6-11/h5-10,13,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXAPODRXNWZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)Cl)O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965156.png)


![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3965176.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide](/img/structure/B3965182.png)
![2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B3965190.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3965193.png)


![3-[(benzylamino)sulfonyl]-4-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B3965232.png)

![2-{3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3965260.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3,6-dihydropyridin-1(2H)-yl)acetamide](/img/structure/B3965264.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3965269.png)